molecular formula C23H38O B15397745 3-(10-Heptadecenyl)phenol CAS No. 111047-33-7

3-(10-Heptadecenyl)phenol

Cat. No.: B15397745
CAS No.: 111047-33-7
M. Wt: 330.5 g/mol
InChI Key: BIEZSEGUHJMPKG-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(10-Heptadecenyl)phenol is a naturally occurring alkylphenol belonging to the cardanol family, characterized by a phenolic ring substituted with a 17-carbon (C17) alkyl chain at the 3-position, featuring a cis (Z)-configured double bond at the 10th position . This compound is identified as one of the most abundant cardanols in pistachio (Pistacia vera) kernel oils, where the total cardanol content averages 440 mg/kg .

Properties

CAS No.

111047-33-7

Molecular Formula

C23H38O

Molecular Weight

330.5 g/mol

IUPAC Name

3-[(Z)-heptadec-10-enyl]phenol

InChI

InChI=1S/C23H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(24)21-22/h7-8,17,19-21,24H,2-6,9-16,18H2,1H3/b8-7-

InChI Key

BIEZSEGUHJMPKG-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC1=CC(=CC=C1)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCC1=CC(=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Double Bond Position: The 10-position double bond introduces a kink in the alkyl chain, reducing molecular packing efficiency compared to saturated analogues like 3-pentadecylphenol. This structural feature may improve fluidity in lipid bilayers .
  • Natural Abundance: 3-(10-Heptadecenyl)phenol is among the most abundant cardanols in pistachio oils, suggesting biosynthetic preference or functional advantages over shorter-chain variants .

Methoxy-Substituted Analogues

describes the synthesis of 2-[(Z)-Heptadec-10'-enyl]-6-methoxyphenol (Compound 7), a structural isomer of 3-(10-Heptadecenyl)phenol with a methoxy group at the 6-position and the alkyl chain at the 2-position. Key differences include:

  • Functional Groups: The methoxy group in Compound 7 may reduce hydrogen-bonding capacity compared to the hydroxyl group in 3-(10-Heptadecenyl)phenol, altering solubility and reactivity .

Quinone Derivatives

Irisquinone (2-[(Z)-Heptadec-10'-enyl]-6-methoxy-1,4-benzoquinone), synthesized via oxidation of Compound 7 (), represents a redox-active derivative of 3-(10-Heptadecenyl)phenol. Key contrasts:

  • Redox Properties: The quinone moiety in Irisquinone enables participation in electron transport processes, unlike the phenol form .
  • Purity and Yield: Irisquinone was obtained in 87% purity after chromatographic purification, highlighting challenges in stabilizing oxidized derivatives compared to parent phenols .

Analytical and Spectroscopic Differences

Mass Spectrometry

  • 3-(10-Heptadecenyl)phenol: GC-EI-MS analysis () confirms a molecular ion peak at m/z 330.3, consistent with a molecular formula of C₂₃H₃₈O .
  • Compound 7 : Exhibits a molecular ion at m/z 346.3 (C₂₄H₃₈O₂), with fragmentation patterns indicating methoxy group loss .

Nuclear Magnetic Resonance (NMR)

  • Aromatic protons: δ 6.65–6.75 ppm (meta to methoxy group).
  • Olefinic protons: δ 5.30–5.45 ppm (Z-configuration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.